![molecular formula C14H9NO5 B12430118 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12430118.png)
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is characterized by its fused pyranoquinoline moiety, which is a common structural motif in many naturally occurring and biologically active alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid typically involves the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in absolute ethanol, catalyzed by triethylamine . The reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired product. The reaction conditions are optimized to ensure high yields and purity of the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as microwave-assisted synthesis, can also be employed to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells . It also modulates signaling pathways related to inflammation and immune response, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[3,2-c]quinoline-4-carboxylates: These compounds share a similar core structure and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These derivatives have a fused furan ring and display similar pharmacological properties.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline core and are studied for their anticancer and anti-inflammatory activities.
Uniqueness
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which enhances its solubility and reactivity. This makes it a versatile compound for various synthetic and biological applications .
Propiedades
Fórmula molecular |
C14H9NO5 |
|---|---|
Peso molecular |
271.22 g/mol |
Nombre IUPAC |
9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C14H9NO5/c1-6-2-3-8-7(4-6)12-11(13(17)15-8)9(16)5-10(20-12)14(18)19/h2-5H,1H3,(H,15,17)(H,18,19) |
Clave InChI |
KAEMHPZXIMSDTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C3=C2OC(=CC3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


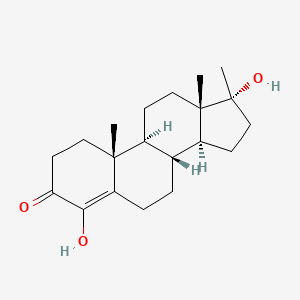
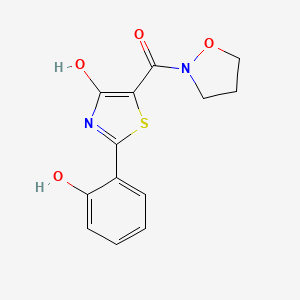
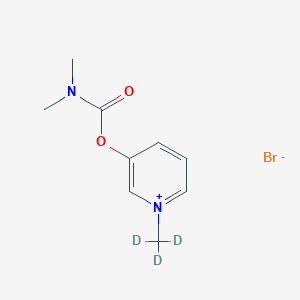
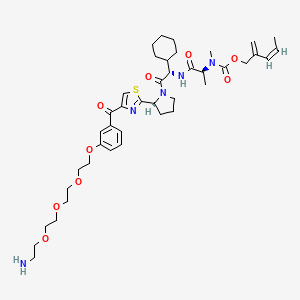
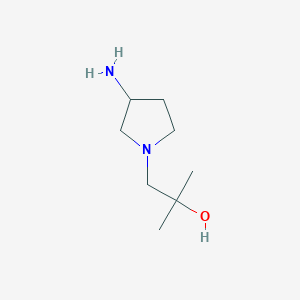
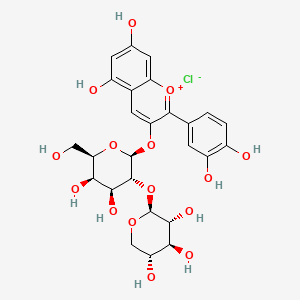
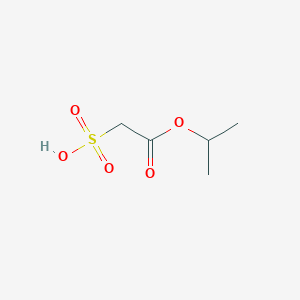
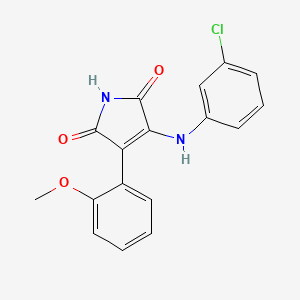
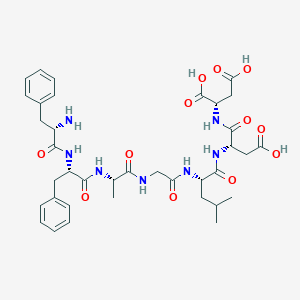
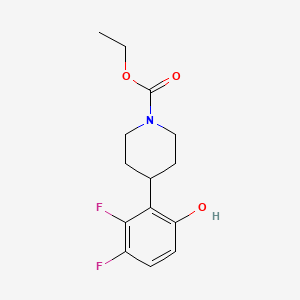
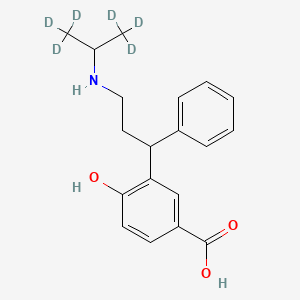
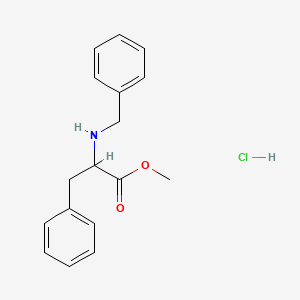
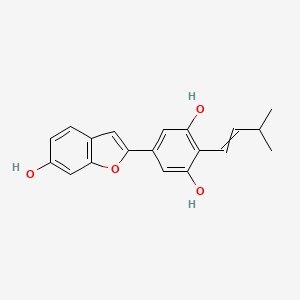
![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B12430106.png)
